5-chloro-N-(2-chlorophenyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
5-chloro-N-(2-chlorophenyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chlorophenyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.
Chlorination: Introduction of chlorine atoms at specific positions on the indole ring and phenyl groups using chlorinating agents such as thionyl chloride or N-chlorosuccinimide.
Amidation: Formation of the carboxamide group through the reaction of the indole derivative with an appropriate amine under conditions like the use of coupling agents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target the carboxamide group or the indole ring, leading to various reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups at the chlorinated positions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Pharmacology: Studied for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Medicine
Drug Development: Investigated as a lead compound for developing new drugs targeting specific biological pathways.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chlorophenyl)-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-chlorophenyl)-1H-indole-2-carboxamide
- 3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide
- N-(2-chlorophenyl)-3-(4-chlorophenyl)-1H-indole-2-carboxamide
Properties
Molecular Formula |
C22H15Cl3N2O |
---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-3-(4-chlorophenyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H15Cl3N2O/c1-27-19-11-10-15(24)12-16(19)20(13-6-8-14(23)9-7-13)21(27)22(28)26-18-5-3-2-4-17(18)25/h2-12H,1H3,(H,26,28) |
InChI Key |
WZJHGLHLPYOHOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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